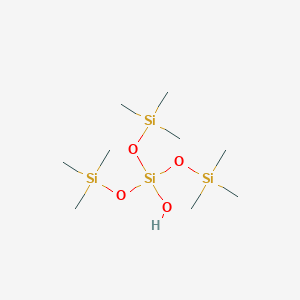

Tris(trimethylsiloxy) silanol

Übersicht

Beschreibung

Tris(trimethylsiloxy)silane is an organosilicon compound . It is generally used as a radical reducing agent for xanthates, organic halides, isocyanides, selenides, and acid chlorides . It is also used for hydrosilylation of alkenes, alkynes, and dialkyl ketones .

Synthesis Analysis

Tris(trimethylsilyl)silane was first described in the literature in 1965 . It was rediscovered in the mid-1980s as a reagent by Chryssostomos Chatgilialoglu, and its synthetic capabilities were developed . The first publication in 1988 by C. Chatgilialoglu describes the reduction of halides .Molecular Structure Analysis

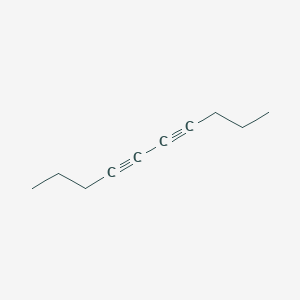

The molecular formula of Tris(trimethylsiloxy)silane is C9H28O3Si4 . It has a molecular weight of 296.66 .Chemical Reactions Analysis

Tris(trimethylsilyl)silane is used in various radical-based transformations . It is considered a non-toxic substitute for tri-n-butylstannane in radical reactions . It forms complexes with transition metals and main group elements .Physical And Chemical Properties Analysis

Tris(trimethylsiloxy)silane is a liquid . It has a refractive index of n20/D 1.386 (lit.) . It has a boiling point of 185 °C (lit.) and a density of 0.852 g/mL at 25 °C (lit.) .Wissenschaftliche Forschungsanwendungen

Surface Coating and Material Modification : Tris(trimethylsiloxy) silanol is used to create chemically grafted monolayers on silicon surfaces, which are essential for controlled adsorption of polymers. This is particularly relevant in the development of surface coatings and material modification techniques (Stafford et al., 2001).

Polymer Brush Synthesis : It serves as a template for polymer brushes in nanopores, significantly influencing the morphology of these brushes. This has implications in materials science, especially in the creation of nanoscale structures with specific properties (Hoven et al., 2007).

Oxygen-Permeable Hydrogel Materials : In the field of hydrogel materials, it contributes to high oxygen permeability, improved tear strength, and lower modulus in silicone hydrogel materials. This is particularly relevant in the development of advanced contact lenses and other medical devices (Lai, 1995).

Gas Transport Properties in Polymers : The compound plays a role in increasing gas permeability in polymers, such as in the case of copolymers of poly(ethylene glycol) diacrylate and tris(trimethylsiloxy) silane. This has implications for the development of advanced materials with specific gas transport properties (Kusuma et al., 2010).

Radical-Based Synthetic Chemistry : Tris(trimethylsilyl)silane, a derivative of tris(trimethylsiloxy) silanol, is used in a wide range of chemical processes and synthetic strategies, including the preparation of complex molecules, polymers, and new materials. This highlights its importance in synthetic chemistry and materials science (Chatgilialoglu et al., 2018).

Anti-Fouling Biocompatible Silicones : The compound has been used to develop biocompatible silicone materials with high resistance to protein adsorption and bacterial adhesion, which are crucial in the manufacture of medical devices and contact lenses (Lin et al., 2011).

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It is classified as flammable liquids, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs are the respiratory system .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

hydroxy-tris(trimethylsilyloxy)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H28O4Si4/c1-14(2,3)11-17(10,12-15(4,5)6)13-16(7,8)9/h10H,1-9H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULFYRAYSKDXNLU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)O[Si](O)(O[Si](C)(C)C)O[Si](C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H28O4Si4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90375395 | |

| Record name | tris(trimethylsiloxy) silanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90375395 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Hydroxy-tris(trimethylsilyloxy)silane | |

CAS RN |

17477-97-3 | |

| Record name | tris(trimethylsiloxy) silanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90375395 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(Phosphonooxy)methyl]ethane-1,2-diyl distearate](/img/structure/B101644.png)

![[4-Amino-2-fluoro-5-(4-fluorophenoxy)phenyl] thiocyanate](/img/structure/B101656.png)

![Ethyl 2-[(1,3-dioxoisoindol-2-yl)methyl]-3-oxobutanoate](/img/structure/B101659.png)